7-hydroxy-PIPAT maleate

Description

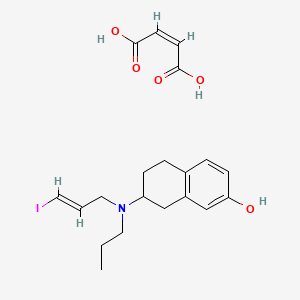

7-Hydroxy-PIPAT maleate (CAS 159559-71-4) is a synthetic ligand with high selectivity and affinity for the dopamine D3 receptor (D3DR) . It is structurally characterized by a maleate salt formulation, which enhances solubility and stability for experimental use. The compound is widely utilized in neuroscience research to study D3DR-specific pathways, particularly in modulating dopaminergic signaling .

Key pharmacological properties include:

- Target: Dopamine D3 receptor (D3DR).

- Availability: Sold in 5 mg ($197.00) and 50 mg ($670.00) quantities by Santa Cruz Biotechnology .

Structure

3D Structure of Parent

Properties

CAS No. |

200722-46-9 |

|---|---|

Molecular Formula |

C20H26INO5 |

Molecular Weight |

487.3 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |

InChI Key |

IQRDHLSQXOATHD-HBRCEPSSSA-N |

SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

Other CAS No. |

159651-91-9 |

Synonyms |

Alternative Name: 7-OH-PIPAT |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 7-Hydroxy-PIPAT Maleate

The synthesis of this compound is a four-stage process that begins with the functionalization of a tetralin backbone and culminates in salt formation to enhance solubility. Below, we analyze each step in detail.

Halogenation: Introduction of the Iodoallyl Group

The halogenation step introduces an iodine atom at the 3’-position of the propenyl side chain, a modification critical for receptor binding affinity. This reaction typically employs an allylic halogenation strategy using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds via a radical mechanism, with initiation by light or a radical initiator like azobisisobutyronitrile (AIBN).

Key Conditions:

- Temperature: 0–25°C

- Reaction Time: 6–12 hours

- Yield: ~65–75% (crude)

The iodinated intermediate is isolated via solvent evaporation and purified through column chromatography using silica gel and a hexane-ethyl acetate gradient.

Amination: Formation of the N-Propyl-N-(3’-Iodoallyl)amino Group

Amination involves the sequential introduction of the N-propyl and N-(3’-iodoallyl) groups to the tetralin backbone. This step utilizes a nucleophilic substitution reaction, where a primary amine intermediate reacts with 1-bromopropane and 3-iodoallyl bromide under basic conditions (e.g., potassium carbonate).

Reaction Mechanism:

- Deprotonation: The amine nitrogen is deprotonated by K2CO3, enhancing nucleophilicity.

- Alkylation: The amine attacks the electrophilic carbon of the alkyl halides, forming the N-propyl and N-allyl substituents.

- Work-Up: The product is extracted with dichloromethane, dried over MgSO4, and concentrated.

Optimization Notes:

- Excess alkyl halide (1.5 equivalents) improves yield.

- Polar aprotic solvents like DMF accelerate the reaction.

Purification and Isolation

Crude 7-hydroxy-PIPAT is purified through a combination of techniques:

Column Chromatography

- Stationary Phase: Silica gel (200–300 mesh)

- Eluent: Hexane:ethyl acetate (3:1 to 1:1 gradient)

- Purity Post-Chromatography: ≥90%

Recrystallization

The product is recrystallized from ethanol-water (4:1) to achieve ≥98% purity, as confirmed by HPLC.

Reaction Mechanisms and Kinetic Considerations

Halogenation Mechanism

The iodine incorporation proceeds via a radical chain mechanism:

- Initiation: Light cleaves ICl into iodine and chloride radicals.

- Propagation: The iodine radical abstracts a hydrogen from the allylic position, generating a carbon radical.

- Termination: The carbon radical reacts with ICl, yielding the iodinated product.

Analytical Characterization

Spectroscopic Data

Table 1: Representative Spectroscopic Properties of this compound

| Technique | Key Signals |

|---|---|

| 1H NMR (DMSO-d6) | δ 6.95 (s, 1H, aromatic), δ 6.25 (d, J=14 Hz, 1H, CH=CHI), δ 4.10 (m, 2H, NHCH2) |

| IR (KBr) | 3250 cm⁻¹ (OH), 1705 cm⁻¹ (C=O, maleate), 1580 cm⁻¹ (C=C) |

| HPLC | Retention time: 8.2 min (C18 column, acetonitrile:H2O 70:30) |

Applications in Neurological Research

This compound’s D3 selectivity makes it invaluable for studying addiction, Parkinson’s disease, and schizophrenia. Recent studies utilize it to map D3 receptor distributions in primate brains via positron emission tomography (PET).

Chemical Reactions Analysis

Types of Reactions: : 7-Hydroxy-PIPAT maleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions, particularly at the double bond in the propenyl group.

Substitution: The iodine atom in the propenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

7-Hydroxy-PIPAT maleate is a chemical compound with high affinity and selectivity for the dopamine D3 receptor, primarily used in neuroscience research. Its full chemical name is (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3’-iodo-2’-propenyl)amino]tetralin maleate, and it is categorized as a dopamine receptor ligand. This compound is valuable for studying neurological disorders like schizophrenia and Parkinson's disease by targeting dopaminergic pathways.

Scientific Research Applications

This compound has several applications in scientific research. It serves as a tool for studying the dopamine D3 receptor in neuroscience. Interaction studies have shown its potential in selectively labeling and visualizing D3 receptor sites in the brain, which helps in understanding dopaminergic signaling pathways. These interactions are crucial for understanding neurological disorders and developing targeted therapies.

The primary biological activity of this compound is its binding to the dopamine D3 receptor, activating receptor-mediated signaling pathways that affect neurotransmitter release and neuronal activity. It has a high affinity for the D3 receptor, with a dissociation constant (K_i) of approximately 0.99 nM, making it a valuable tool in pharmacological studies of dopaminergic signaling and its implications in neurological conditions.

Structural Similarities

Several compounds share structural similarities with this compound, each with unique properties:

| Compound Name | Binding Affinity (K_i) | Notable Characteristics |

|---|---|---|

| 8-Hydroxy-PIPAT maleate | Varies | Another ligand with high affinity for dopamine D3 receptors. |

| 7-Hydroxy-DPAT | Varies | Similar selectivity for D3 receptors but differs structurally. |

| 8-Hydroxy-2-N,N-(di-n-propyl)aminotetralin | Varies | Shares similar applications but different binding properties. |

| trans-8-Hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin | Varies | Related compound with applications in neuroscience research. |

Mechanism of Action

The mechanism of action of 7-Hydroxy-PIPAT maleate involves its binding to the dopamine D3 receptor. This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s high selectivity for the D3 receptor makes it a valuable tool for studying the specific roles of this receptor in the central nervous system .

Comparison with Similar Compounds

8-Hydroxy-PIPAT Oxalate

- Target : 5-HT1A serotonin receptor (vs. D3DR for 7-hydroxy-PIPAT maleate) .

- Mechanism : Full agonist at 5-HT1A, contrasting with 7-hydroxy-PIPAT’s D3DR selectivity.

- Structural Differences : Oxalate salt vs. maleate salt; both are PIPAT derivatives but differ in hydroxyl group position and receptor specificity .

SCH 23390 Hydrochloride

A 77636 Hydrochloride

- Target : Dopamine D1-like receptor agonist .

- Mechanistic Difference : Activates D1-like receptors, unlike 7-hydroxy-PIPAT’s selective D3DR binding .

Dopaminergic Modulators with Divergent Mechanisms

Palmatine Chloride

Olanzapine

- Target : D2DR and serotonin receptor antagonist .

- Therapeutic Use : Antipsychotic; broader receptor profile vs. 7-hydroxy-PIPAT’s specificity for D3DR .

Salt Formulations and Pharmacokinetics

- Maleate vs. Oxalate Salts : Maleate (as in 7-hydroxy-PIPAT) is commonly used to improve aqueous solubility in pharmaceuticals. 8-Hydroxy-PIPAT oxalate’s lower solubility (<37.13 mg/mL) may limit dosing flexibility in vitro .

- Synthetic Pathways: Maleate production via engineered E.

Research Implications and Limitations

- This compound : Its D3DR selectivity makes it valuable for isolating D3-specific effects in complex systems, such as luteal stage modulation . However, its lack of efficacy in early pseudopregnancy models suggests context-dependent activity .

- Comparative Insights: Structural analogs like 8-Hydroxy-PIPAT oxalate demonstrate how minor modifications (e.g., hydroxyl position, salt type) can shift receptor targeting and functional outcomes .

Biological Activity

7-Hydroxy-PIPAT maleate (CAS 200722-46-9) is a potent dopamine D3 receptor agonist that exhibits significant biological activity, particularly in neuroprotection and hormone regulation. This article summarizes the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Name: (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin maleate

- Molecular Formula: C20H26INO5

- Molecular Weight: 487.3286 g/mol

- Purity: ≥98% .

This compound selectively binds to the D3 dopamine receptor, demonstrating a higher affinity for this receptor compared to D2 receptors. This selectivity is crucial for its biological effects, particularly in neuroprotective applications and modulation of hormone release .

Neuroprotective Effects

Research indicates that this compound exerts antiapoptotic effects in malignant peripheral nerve sheath tumor (MPNST) cells. The compound's ability to enhance cell viability under serum deprivation conditions was significant, with MTT assays showing increased viability at concentrations ranging from to M. Notably, significant effects were observed at and M concentrations, where oligonucleosome formation was reduced, indicating decreased apoptosis .

Table 1: Effects of this compound on Cell Viability

| Concentration (M) | Cell Viability (%) | p-value |

|---|---|---|

| 0 (Control) | 50 | - |

| 60 | <0.05 | |

| 70 | <0.01 | |

| 80 | <0.001 | |

| 85 | <0.001 |

Hormonal Regulation

In vitro studies have demonstrated that this compound influences hormone production in rabbit corpora lutea (CL). When administered at a concentration of 2 nM, it significantly affected progesterone release during various luteal phases. The results indicated that dopamine D3 receptor activation plays a role in modulating reproductive hormones .

Table 2: Progesterone Release in Response to this compound

| Treatment | Progesterone Release (ng/ml) | p-value |

|---|---|---|

| Control | 100 | - |

| DA (100 nM) | 120 | <0.05 |

| D1R Agonist | 110 | <0.01 |

| D3R Agonist | 130 | <0.001 |

Case Studies and Research Findings

- Neurofibromatosis Type I and Apoptosis : A study investigated the role of neurofibromin in apoptosis susceptibility and found that treatment with this compound significantly reduced NF1 expression levels in MPNST cells after serum withdrawal, suggesting a protective mechanism mediated through D3 receptor activation .

- Insulin Secretion Modulation : Another study explored the effects of various dopamine receptor agonists on insulin secretion from HIT-T15 cells, revealing that this compound effectively modulates insulin release, further underscoring its role in endocrine functions .

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of 7-hydroxy-PIPAT maleate in neuroendocrine studies, and how is its selectivity validated experimentally?

- Answer : this compound is a high-affinity, selective agonist for dopamine D3 receptors (D3R). To validate receptor specificity, researchers use competitive radioligand binding assays with D2R and D3R isoforms. For example, displacement studies with selective antagonists (e.g., GR 103691 for D3R) confirm binding affinity. Functional assays, such as cAMP inhibition in transfected cell lines, further corroborate selectivity .

Q. What standardized protocols ensure the purity and identity of this compound in experimental preparations?

- Answer : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm wavelength), coupled with mass spectrometry (MS) for molecular weight verification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates structural integrity. These methods align with pharmacopeial standards for maleate-containing compounds, where impurities are quantified relative to a reference standard .

Q. How is this compound typically administered in in vitro ovarian studies, and what controls are required?

- Answer : In luteal cell cultures, it is dissolved in dimethyl sulfoxide (DMSO) and diluted in culture media to nanomolar concentrations (e.g., 2 nM). Controls include vehicle-only (DMSO), co-incubation with D3R antagonists (e.g., GR 103691), and comparison with other dopamine agonists (e.g., D1R-specific dihydrexidine hydrochloride) to isolate receptor-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory effects of this compound observed in early vs. late corpus luteum (CL) stages?

- Answer : Stage-specific CL models are critical. Early CL responds to D1R agonists, while mid/late CL reacts to D3R activation. To dissect mechanisms:

- Measure progesterone (P4) and prostaglandins (PGE2/PGF2α) via ELISA or radioimmunoassay.

- Co-incubate with receptor antagonists (e.g., SCH 23390 for D1R) and prostaglandin synthesis inhibitors (e.g., AH 23848 for EP4 receptors).

- Statistical analysis (e.g., ANOVA with post-hoc tests) identifies stage-dependent signaling pathways .

Q. What experimental designs mitigate off-target effects when studying D3R-mediated pathways in complex tissues?

- Answer :

- Tissue-specific knockout models : Use CRISPR/Cas9 to delete D3R in target cells (e.g., ovarian luteal cells).

- Multiplex assays : Simultaneously quantify multiple biomarkers (e.g., P4, cAMP, ERK phosphorylation) to distinguish D3R-specific outcomes.

- Dose-response curves : Compare this compound with pan-dopamine agonists (e.g., quinpirole) to isolate D3R contributions .

Q. How can synthetic biology approaches improve the sustainable production of maleate derivatives like this compound?

- Answer : Genetically engineered E. coli strains can be designed for maleate synthesis by:

- Identifying metabolic pathways for maleate precursors (e.g., fumarate or malate).

- Overexpressing enzymes like maleate isomerase or decarboxylase.

- Optimizing fermentation conditions (pH, temperature) to enhance yield. This approach reduces reliance on chemical synthesis, though post-fermentation purification (e.g., ion-exchange chromatography) remains critical .

Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

- Answer :

- Nonlinear regression : Fit data to sigmoidal dose-response curves (e.g., Hill equation) to calculate EC50/IC50 values.

- Bootstrap resampling : Assess confidence intervals for small-sample studies.

- Meta-analysis : Pool data from multiple experiments to identify trends, especially when studying low-abundance biomarkers (e.g., PGF2α in late CL) .

Methodological Notes

- Reproducibility : Detailed protocols for compound preparation, including solvent concentrations and incubation times, must be included in supplementary materials to enable replication .

- Ethical Compliance : In vivo studies require IRB approval, with justification for animal models in ovarian research per PICOT framework (e.g., population: murine CL; intervention: this compound; outcome: luteolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.